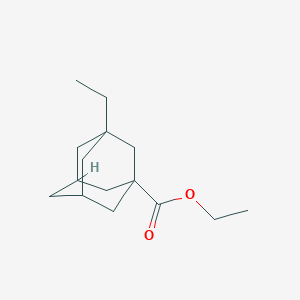

Ethyl-3-Ethyladamantan-1-carboxylat

Übersicht

Beschreibung

Ethyl 3-ethyladamantane-1-carboxylate is a chemical compound with the molecular formula C15H24O2. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of Ethyl 3-ethyladamantane-1-carboxylate or similar compounds typically involves the reaction of alcohols with isocyanates . The reaction can use isocyanates formed in situ from carboxylic acid acylazides or amides in the Curtius or Hofmann reactions .Wissenschaftliche Forschungsanwendungen

Synthese ungesättigter Adamantan-Derivate

Ungesättigte Adamantan-Derivate sind von entscheidender Bedeutung für die Synthese verschiedener funktioneller Verbindungen. Ethyl-3-Ethyladamantan-1-carboxylat kann als Vorläufer für die Synthese dieser Derivate dienen, die zur Herstellung von Monomeren, thermisch stabilen Brennstoffen, bioaktiven Verbindungen und Arzneimitteln verwendet werden .

Quantenchemische Berechnungen

Das Potential der Verbindung für quantenchemische Berechnungen ist signifikant. Forscher nutzen this compound, um die elektronische Struktur von Adamantan-Derivaten zu untersuchen und die Mechanismen ihrer chemischen und katalytischen Transformationen zu erläutern .

Polymerisationsreaktionen

Im Bereich der Polymerwissenschaften wird this compound verwendet, um Polymerisationsreaktionen zu initiieren. Diese Reaktionen führen zur Bildung von größeren, diamantähnlichen, voluminösen Polymeren, die als Diamant-ähnliche Strukturen bekannt sind und Anwendungen in der Nanotechnologie und Materialwissenschaft finden .

Anwendungen in der organischen Synthese

Die Verbindung wird intensiv für ihre Anwendungen in der organischen Synthese erforscht. Sie ist besonders für ihre Rolle bei der Synthese von 1,3-disubstituierten Adamantan-Derivaten bekannt, die in verschiedenen chemischen Industrien wertvoll sind .

Synthese von antiviralen Medikamenten

Es wurde festgestellt, dass this compound eine hohe antivirale Aktivität gegen Viren wie Herpes simplex und Adenovirus aufweist. Sein Derivat, Ethyl-(3-Ethyladamantan-1-yl)carbamat, zeigt vielversprechende Eigenschaften als antivirales Mittel, was die Bedeutung der Verbindung in der pharmazeutischen Forschung unterstreicht .

Entwicklung fortschrittlicher Materialien

Die Fähigkeit der Verbindung, bei hohen Temperaturen stabile Strukturen zu bilden, macht sie zu einem exzellenten Kandidaten für die Entwicklung fortschrittlicher Materialien. Diese Materialien können extremen Bedingungen standhalten und eignen sich daher für die Luft- und Raumfahrt und andere High-Tech-Industrien .

Synthese von Nanodiamanten

This compound spielt eine Rolle bei der Synthese von natürlichen und synthetischen Nanodiamanten. Diese Nanodiamanten haben eine Vielzahl von Anwendungen, von wissenschaftlicher Forschung bis hin zu praktischen Anwendungen in der Elektronik und Optik .

Grüne Chemie

Die Verbindung ist auch an Initiativen der grünen Chemie beteiligt, wo sie zur Entwicklung milder und umweltfreundlicher Verfahren für die Synthese verschiedener Derivate verwendet wird. Dies steht im Einklang mit dem weltweiten Streben nach nachhaltigen und umweltfreundlichen chemischen Prozessen .

Wirkmechanismus

Target of Action

Ethyl 3-ethyladamantane-1-carboxylate primarily targets viruses, including herpes simplex virus, vaccinia viruses, and adenovirus . These viruses are responsible for a variety of diseases in humans, ranging from skin infections to severe systemic diseases.

Mode of Action

It has been found to have high antiviral activity against the aforementioned viruses . This suggests that the compound may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating within host cells.

Biochemical Pathways

By inhibiting viral replication, it prevents the spread of the virus within the host organism, thereby mitigating the effects of the viral infection .

Pharmacokinetics

Given its potent antiviral activity, it is likely that the compound is able to reach its viral targets in sufficient concentrations to exert its effects .

Result of Action

The primary result of the action of Ethyl 3-ethyladamantane-1-carboxylate is the inhibition of viral replication. This leads to a decrease in the viral load within the host organism, which can alleviate the symptoms of the viral infection and potentially lead to the elimination of the virus from the host .

Biochemische Analyse

Biochemical Properties

Ethyl 3-ethyladamantane-1-carboxylate plays a significant role in biochemical reactions, particularly in antiviral activities. It interacts with various enzymes and proteins, including viral polymerases and proteases, inhibiting their function and thereby preventing viral replication. The compound’s interaction with these biomolecules is primarily through binding to active sites, leading to enzyme inhibition. Additionally, ethyl 3-ethyladamantane-1-carboxylate has been shown to interact with cellular receptors, modulating immune responses and enhancing antiviral defense mechanisms .

Cellular Effects

Ethyl 3-ethyladamantane-1-carboxylate exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. The compound also affects gene expression by altering the transcriptional activity of various genes involved in immune responses and antiviral defense. Furthermore, ethyl 3-ethyladamantane-1-carboxylate impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of ethyl 3-ethyladamantane-1-carboxylate involves several key interactions at the molecular level. The compound binds to viral polymerases and proteases, inhibiting their activity and preventing viral replication. It also interacts with cellular receptors, modulating immune responses and enhancing antiviral defense mechanisms. Additionally, ethyl 3-ethyladamantane-1-carboxylate can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-ethyladamantane-1-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that ethyl 3-ethyladamantane-1-carboxylate can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of immune responses. The compound’s efficacy may decrease over time due to potential resistance development in viral populations .

Dosage Effects in Animal Models

The effects of ethyl 3-ethyladamantane-1-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits potent antiviral activity with minimal toxicity. At higher doses, ethyl 3-ethyladamantane-1-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

Ethyl 3-ethyladamantane-1-carboxylate is involved in several metabolic pathways, primarily related to its antiviral activity. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, leading to the formation of active metabolites. These metabolites further interact with viral enzymes and cellular receptors, enhancing the compound’s antiviral effects. Additionally, ethyl 3-ethyladamantane-1-carboxylate can affect metabolic flux by inhibiting key metabolic enzymes, leading to altered metabolite levels and reduced energy production .

Transport and Distribution

Within cells and tissues, ethyl 3-ethyladamantane-1-carboxylate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, ethyl 3-ethyladamantane-1-carboxylate localizes to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its antiviral effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

Ethyl 3-ethyladamantane-1-carboxylate exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with viral enzymes and cellular receptors. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing ethyl 3-ethyladamantane-1-carboxylate to these compartments. The compound’s subcellular localization is essential for its antiviral activity and modulation of immune responses .

Eigenschaften

IUPAC Name |

ethyl 3-ethyladamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)13(16)17-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCMWMDJGVVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2227107-25-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

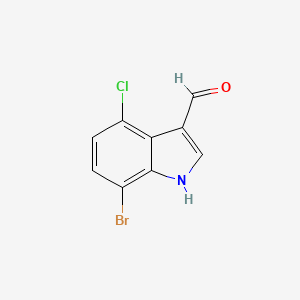

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

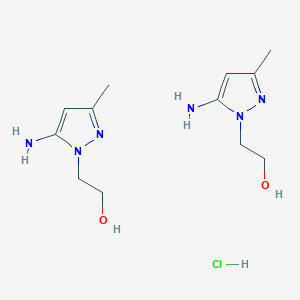

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)